molecular formula C20H30N2O6 B3152396 Boc-L-lys(Z)-ome CAS No. 73548-77-3

Boc-L-lys(Z)-ome

Cat. No.: B3152396
CAS No.: 73548-77-3
M. Wt: 394.5 g/mol
InChI Key: PUJVYJATJHQXRX-INIZCTEOSA-N
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Description

Boc-L-lys(Z)-ome, also known as Nα-tert-butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound is widely used in peptide synthesis due to its dual protective groups, which safeguard the amino and carboxyl groups during chemical reactions. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group protects the ε-amino group, making it a valuable intermediate in the synthesis of complex peptides and proteins.

Mechanism of Action

Target of Action

Boc-L-lys(Z)-ome is primarily used in the synthesis of polypeptides and proteins, serving as a building block in these larger structures . It is particularly utilized in the creation of antimicrobial peptides (AMPs), which are promising tools in combating antimicrobial resistance . The primary targets of these AMPs are bacterial cells, specifically both Gram-positive and Gram-negative bacteria .

Mode of Action

The mode of action of this compound, when incorporated into AMPs, is through disruption of bacterial cell membranes . This disruption leads to the death of the bacterial cells, providing the antimicrobial effect .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to protein synthesis and antimicrobial activity. The compound is incorporated into polypeptides through ring-opening polymerization (ROP), a process mediated by an amine-terminated polyamidoamine dendrimer . The resulting polypeptides can disrupt bacterial cell membranes, leading to cell death .

Pharmacokinetics

It is known that the compound can be efficiently incorporated into polypeptides through rop .

Result of Action

The result of the action of this compound, when incorporated into AMPs, is the death of bacterial cells. This is achieved through the disruption of the bacterial cell membrane . The AMPs show excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into polypeptides through ROP can be affected by the conditions of the reaction, such as temperature and pH . Additionally, the antimicrobial activity of the resulting AMPs can be influenced by factors such as the presence of other substances that can interact with the AMPs or the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-lys(Z)-ome typically involves the protection of the lysine molecule’s amino groups. The process begins with the protection of the α-amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. This reaction is carried out in an organic solvent like dichloromethane at room temperature. The ε-amino group is then protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reactions are carefully monitored and controlled to maintain optimal conditions, and the final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-L-lys(Z)-ome undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA for Boc group removal and hydrogenation for Z group removal.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

    Oxidation/Reduction: Mild oxidizing or reducing agents under controlled conditions.

Major Products Formed

    Deprotected Lysine: Removal of protective groups yields free lysine.

    Substituted Lysine Derivatives: Formation of new amide bonds results in various lysine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(25)22-16(17(23)26-4)12-8-9-13-21-18(24)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJVYJATJHQXRX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128425
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73548-77-3
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73548-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-Lys(Z)-OMe
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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